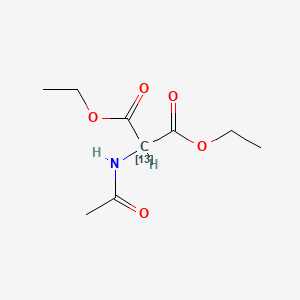

Diethyl acetamidomalonate-2-13C

Description

Significance of Isotopic Labeling in Contemporary Chemical and Biochemical Investigations

Isotopic labeling is a technique that involves replacing an atom in a molecule with its isotope, which has a different number of neutrons but identical chemical properties. wikipedia.org This substitution creates a "label" or "tracer" that allows scientists to track the molecule through intricate systems without altering its chemical behavior. wikipedia.orgcreative-proteomics.com Stable isotopes, such as carbon-13 (¹³C), are non-radioactive and can be detected using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgnih.gov

The use of stable isotope-labeled compounds is particularly significant in several areas:

Mechanistic Studies: In chemistry, labeling helps to elucidate the precise steps of a chemical reaction, tracking how atoms rearrange to form products. wikipedia.org

Metabolic Pathway Analysis: In biochemistry, researchers use ¹³C-labeled compounds to trace metabolic pathways, discovering how cells process nutrients and synthesize essential molecules. nih.govnih.govnih.gov This field, known as Stable Isotope-Resolved Metabolomics (SIRM), provides a detailed map of metabolic networks and fluxes. nih.gov

Quantitative Analysis: Labeled compounds serve as ideal internal standards in MS-based analyses, allowing for precise quantification of molecules in complex biological samples. nih.govacs.org

Structural Biology: Isotopic labeling, especially with ¹³C, is transformative for NMR spectroscopy studies, enabling the structural determination of large and complex proteins and nucleic acids that would otherwise be difficult to analyze. silantes.comrsc.org

The ability to introduce a ¹³C label at a specific molecular position provides unparalleled insight into the dynamics of chemical and biological systems. wikipedia.orgnih.gov

Historical Context and Evolution of Diethyl Acetamidomalonate Derivatives as Precursors

Diethyl acetamidomalonate (DEAM) is a derivative of diethyl malonate and has long been a cornerstone in synthetic organic chemistry. wikipedia.org Its utility stems from the reactivity of the central carbon atom (C-2), which is positioned between two electron-withdrawing carbonyl groups. This makes the hydrogen atoms on the C-2 carbon acidic and easily removable, forming a stable enolate ion that is a powerful nucleophile. ucalgary.ca

Historically, this reactivity has been exploited in the malonic ester synthesis, a versatile method for preparing a wide range of carboxylic acids. wikipedia.orgucalgary.ca A significant application of DEAM has been in the synthesis of α-amino acids. wikipedia.orgorgsyn.orgacs.org The general three-step process involves:

Deprotonation and Alkylation: A base is used to form the enolate, which then reacts with an alkyl halide to introduce a new side chain. ucalgary.ca

Hydrolysis: The ester and amide groups are hydrolyzed, typically under acidic conditions. ucalgary.ca

Decarboxylation: Upon heating, the resulting intermediate readily loses a carboxyl group to yield the final racemic α-amino acid. ucalgary.ca

This method has been used to synthesize various amino acids, including phenylalanine, tryptophan, and glutamic acid. wikipedia.org The first report of diethyl acetamidomalonate was in 1931, and its utility in amino acid synthesis was well-established by the mid-20th century. orgsyn.orgacs.org Over time, it became a fundamental building block for creating both natural and unnatural amino acids for diverse research purposes. wikipedia.org

Unique Role of Diethyl Acetamidomalonate-2-13C as a Carbon-13 Labeled Synthon

This compound is a specialized version of DEAM where the chemically reactive C-2 carbon is a heavy ¹³C isotope. sigmaaldrich.comisotope.com This specific labeling makes it an invaluable synthon—a synthetic building block—for introducing a ¹³C label into the α-carbon position of amino acids.

The strategic placement of the ¹³C label at the C-2 position is critical. Since this carbon becomes the α-carbon of the resulting amino acid, researchers can use it to:

Trace Amino Acid Metabolism: By introducing ¹³C-labeled amino acids into cells or organisms, scientists can follow their incorporation into proteins and their journey through various metabolic pathways using MS and NMR. nih.gov

Elucidate Biosynthetic Pathways: The labeled amino acids produced from this synthon can help map out how complex biomolecules are constructed. For instance, ¹³C-labeled L-glutamate can be synthesized and used to study its role as a key node in cellular metabolism. chegg.comnih.gov

Probe Protein Structure and Dynamics: The incorporation of ¹³C at the α-carbon position provides a specific probe for NMR studies, aiding in the structural analysis of proteins and their interactions. nih.gov

The high isotopic purity (typically ≥99 atom % ¹³C) of commercially available this compound ensures clear and unambiguous signals in analytical experiments. sigmaaldrich.com

Scope and Emerging Trajectories in Research Utilizing this compound

The application of this compound and other labeled synthons continues to expand, driven by advances in analytical technologies and the increasing complexity of scientific questions.

Current and Future Research Directions:

Advanced Metabolic Flux Analysis (MFA): As a key precursor for ¹³C-labeled amino acids, this compound is central to ¹³C-MFA experiments that quantitatively map the flow of carbon through metabolic networks. nih.govnih.gov This is crucial for understanding disease states like cancer and for metabolic engineering applications in biotechnology. nih.govnih.gov

Drug Development and Pharmacokinetics: Labeled compounds are used in absorption, distribution, metabolism, and excretion (ADME) studies to understand the fate of drug candidates in the body. acs.org

Proteomics and Structural Biology: While labeling methyl groups has become a popular strategy for NMR studies of large proteins, backbone labeling using synthons like this compound remains fundamental. rsc.orgnih.govnih.gov There is a growing need for efficient methods to produce labeled proteins in various expression systems, including mammalian cells, where direct metabolic labeling is often not feasible. rsc.orgnih.gov

High-Throughput Synthesis and Automation: Emerging trends in organic synthesis involve the use of automated platforms and machine learning to rapidly optimize reaction conditions. beilstein-journals.org Labeled synthons can be used in these high-throughput systems to quickly verify reaction pathways and product structures.

The development of more versatile and cost-effective synthetic routes to labeled building blocks is an ongoing area of research, aiming to make these powerful tools more accessible for a broader range of applications in chemistry, materials science, and the life sciences. rsc.org

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68882-34-8 | sigmaaldrich.comisotope.comlabshake.com |

| Molecular Formula | C₉H₁₅NO₅ (with ¹³C at C-2) | labshake.com |

| Linear Formula | CH₃CONH¹³CH(CO₂C₂H₅)₂ | sigmaaldrich.com |

| Molecular Weight | 218.21 - 218.23 g/mol | sigmaaldrich.comisotope.comlabshake.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 95-98 °C | sigmaaldrich.com |

| Boiling Point | 185 °C at 20 mmHg | sigmaaldrich.com |

| Isotopic Purity | ≥99 atom % ¹³C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-acetamido(213C)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLMABRZPQKOV-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH](C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480267 | |

| Record name | Diethyl acetamidomalonate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68882-34-8 | |

| Record name | Diethyl acetamidomalonate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of Diethyl Acetamidomalonate 2 13c in Complex Organic Synthesis

Stereoselective and Chemoenzymatic Synthesis of ¹³C-Labeled Alpha-Amino Acids

The synthesis of α-amino acids is a cornerstone of organic chemistry, and diethyl acetamidomalonate-2-¹³C provides an efficient entry point for introducing a ¹³C label into these fundamental biological molecules. orgsyn.org The malonic ester-like reactivity of DEAM allows for straightforward alkylation at the C2 position, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. The presence of the ¹³C label at this specific position is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies, enabling detailed analysis of protein structure and dynamics. rsc.orgnih.gov

Synthesis of Natural Amino Acids with Positional ¹³C-Labeling

A primary application of diethyl acetamidomalonate-2-¹³C is in the synthesis of natural α-amino acids with a ¹³C label at the α-carbon. wikipedia.org This is typically achieved through a malonic ester synthesis route, where the enolate of diethyl acetamidomalonate-2-¹³C is reacted with an appropriate alkyl halide. Subsequent hydrolysis of the ester and amide functionalities, followed by decarboxylation, affords the target ¹³C-labeled amino acid. wikipedia.org For instance, the synthesis of ¹³C-labeled phenylalanine can be accomplished by alkylating diethyl acetamidomalonate-2-¹³C with benzyl (B1604629) chloride. wikipedia.org This method provides a versatile and high-yielding approach to a wide array of positionally labeled natural amino acids. rsc.org

Access to Non-Natural and Conformationally Constrained Labeled Amino Acids

The versatility of the malonic ester synthesis extends beyond natural amino acids, providing access to a diverse range of non-natural and conformationally constrained analogs labeled with ¹³C. These modified amino acids are instrumental in probing enzyme mechanisms, designing peptide-based drugs with enhanced stability and activity, and studying protein folding. By employing different alkylating agents, a wide variety of side chains can be introduced, leading to the formation of unique amino acid structures. For example, the synthesis of conformationally constrained amino acids, such as those containing cyclopropyl (B3062369) or other cyclic moieties in their side chains, can be achieved using this methodology. The introduction of conformational constraints can have a profound impact on the biological activity of peptides and proteins into which they are incorporated. nih.govresearchgate.net

Construction of ¹³C-Labeled Peptides and Peptidomimetics

The ¹³C-labeled amino acids synthesized from diethyl acetamidomalonate-2-¹³C are valuable precursors for the construction of isotopically labeled peptides and peptidomimetics. The incorporation of a ¹³C label at a specific position within a peptide sequence allows for detailed structural and dynamic studies by solid-state or solution-phase NMR spectroscopy. This information is critical for understanding peptide-receptor interactions, protein folding pathways, and the molecular basis of various biological processes. Furthermore, labeled peptides serve as internal standards in quantitative mass spectrometry-based proteomics, enabling accurate measurement of peptide and protein abundance in complex biological samples. unimi.itnih.gov

Precursor in the Synthesis of Diverse ¹³C-Labeled Complex Molecules

The utility of diethyl acetamidomalonate-2-¹³C extends beyond amino acid and peptide synthesis. Its unique chemical reactivity makes it a valuable precursor for the synthesis of a wide array of ¹³C-labeled complex molecules, including nitrogen-containing heterocycles and other bioactive scaffolds. orgsyn.orgwikipedia.org

Incorporation into Nitrogen-Containing Heterocycles (e.g., Pyrrolines, Thiazoles)

Diethyl acetamidomalonate-2-¹³C can be utilized in the construction of various ¹³C-labeled nitrogen-containing heterocyclic systems. For example, through multi-step reaction sequences, the core structure of diethyl acetamidomalonate can be transformed into precursors suitable for cyclization reactions to form heterocycles like pyrrolines and thiazoles. These labeled heterocycles are of significant interest in medicinal chemistry and drug discovery, as they form the core of many pharmacologically active compounds. The presence of the ¹³C label facilitates the study of their metabolic fate and mechanism of action. orgsyn.orggoogle.com

Synthesis of Labeled Bioactive Scaffolds

The versatility of diethyl acetamidomalonate-2-¹³C as a synthetic intermediate allows for its incorporation into a variety of bioactive scaffolds. orgsyn.org Its ability to undergo various chemical transformations, such as alkylation and acylation, makes it a powerful tool for building molecular complexity. chemicalbook.comguidechem.com By strategically incorporating the ¹³C label, researchers can track the molecule's journey through biological systems and elucidate its interactions with biological targets. This is particularly valuable in the development of new therapeutic agents and diagnostic tools. wikipedia.org

Utility in Modern Coupling Reactions for Labeled Compound Formation

The reactivity of Diethyl acetamidomalonate-2-13C mirrors that of its unlabeled counterpart, diethyl acetamidomalonate, a widely used precursor for the synthesis of amino acids and other functionalized molecules. The presence of the ¹³C isotope at the central carbon atom provides a unique spectroscopic handle to trace the fate of this specific carbon throughout a reaction sequence.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. fishersci.co.ukyoutube.comlibretexts.orgyoutube.com While direct examples of Suzuki-Miyaura coupling involving this compound are not extensively documented in the literature, the well-established palladium-catalyzed α-arylation of malonic esters serves as a strong precedent for its potential application. organic-chemistry.orgorganic-chemistry.org

The reaction would involve the in-situ generation of a nucleophilic enolate from this compound, which then participates in the catalytic cycle with an aryl- or vinyl-palladium(II) species. The key steps of the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org The ¹³C-labeled carbon would be directly incorporated into the newly formed carbon-carbon bond, yielding an α-aryl or α-vinyl acetamidomalonate with the isotopic label at the quaternary center.

Table 1: Hypothetical Suzuki-Miyaura Reaction of this compound

| Reactant 1 | Reactant 2 (Aryl/Vinyl Halide) | Catalyst System | Product |

| This compound | Aryl Bromide | Pd(OAc)₂, Bulky Phosphine (B1218219) Ligand | Diethyl 2-acetamido-2-arylmalonate-2-¹³C |

| This compound | Vinyl Bromide | Pd(PPh₃)₄, Base | Diethyl 2-acetamido-2-vinylmalonate-2-¹³C |

This methodology would provide a direct route to ¹³C-labeled non-proteinogenic amino acids and their derivatives, which are of significant interest in medicinal chemistry and biochemical studies. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivities, with bulky, electron-rich phosphine ligands often being effective for the α-arylation of esters. organic-chemistry.org

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, with ring-closing metathesis (RCM) being particularly valuable for the synthesis of cyclic compounds. pitt.eduresearchgate.netpsu.edu Diethyl acetamidomalonate can be readily functionalized with alkenyl groups at the nitrogen or carbon atom, creating suitable precursors for RCM. The use of this compound in such sequences allows for the synthesis of ¹³C-labeled cyclic amino acid derivatives.

The general strategy involves the initial alkylation of this compound with two alkenyl halides to generate a diallylated product. Subsequent treatment with a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, initiates the ring-closing metathesis cascade. nih.gov The reaction proceeds through a series of [2+2] cycloadditions and cycloreversions, ultimately leading to the formation of a cyclic product and the release of a small olefin, typically ethylene. psu.edu

Table 2: Ring-Closing Metathesis of a this compound Derivative

| Substrate | Catalyst | Product |

| Diethyl 2,2-diallylacetamidomalonate-2-¹³C | Grubbs' Second Generation Catalyst | Diethyl 5-acetamido-3,6-dihydro-2H-pyran-4,4(5H)-dicarboxylate-5-¹³C |

The resulting cyclic compounds, bearing a ¹³C-label at a key position, are valuable probes for studying protein structure and function, as well as for investigating the conformational preferences of cyclic peptides. The efficiency of the RCM reaction can be influenced by factors such as the catalyst choice, solvent, and reaction temperature. nih.gov

Mechanistic Investigations Utilizing Diethyl Acetamidomalonate 2 13c

Elucidation of Reaction Pathways and Carbon Scrambling Phenomena

The strategic placement of the ¹³C label in DEAM-2-13C is instrumental in deciphering the step-by-step progression of chemical reactions. By following the labeled carbon, chemists can gain unambiguous evidence for proposed reaction pathways and identify the occurrence of phenomena such as carbon scrambling, where atoms rearrange within a molecule.

Isotopic Label Retention and Distribution Analysis in Products

A key application of DEAM-2-13C is in the synthesis of other molecules, particularly α-amino acids. wikipedia.org By reacting DEAM-2-13C with an appropriate alkylating agent, followed by hydrolysis and decarboxylation, a racemic α-amino acid is formed. wikipedia.org Analysis of the final product via ¹³C NMR or mass spectrometry reveals the precise location of the ¹³C label. If the label remains at the α-carbon of the newly formed amino acid, it provides strong evidence for a direct reaction pathway without significant atomic rearrangement. Conversely, if the label is distributed among different positions in the product molecule, it indicates the occurrence of carbon scrambling, suggesting the involvement of symmetrical intermediates or complex rearrangement processes.

For instance, in a typical malonic ester synthesis using DEAM-2-13C, the retention of the ¹³C label at the α-carbon of the resulting amino acid confirms the expected reaction sequence of deprotonation, alkylation, and subsequent hydrolysis and decarboxylation.

Table 1: Isotopic Labeling in Amino Acid Synthesis

| Reactant | Product | Isotopic Label Position | Analytical Technique |

| Diethyl acetamidomalonate-2-13C | α-Amino Acid | α-carbon | ¹³C NMR, Mass Spectrometry |

Probing Reaction Intermediates and Transition States through Isotopic Perturbation

The introduction of a ¹³C isotope can subtly alter the vibrational frequencies of bonds connected to the labeled carbon. This "isotopic perturbation" can be observed using spectroscopic techniques and provides valuable information about reaction intermediates and transition states. While direct studies on DEAM-2-13C for this specific purpose are not extensively documented in the provided results, the principle is a cornerstone of physical organic chemistry. By comparing the spectroscopic properties and reaction kinetics of the labeled compound with its unlabeled counterpart, researchers can infer changes in bonding and geometry during a reaction, offering insights into the structure of transient species that are otherwise difficult to observe directly.

Enzyme Mechanism Probing and Kinetic Isotope Effect Studies

In the realm of biochemistry, DEAM-2-13C and other isotopically labeled compounds are indispensable for understanding how enzymes function. nih.govnih.gov The ¹³C label acts as a tracer, allowing scientists to follow the transformation of a substrate within an enzyme's active site.

Substrate Specificity and Catalytic Action of Enzymes (e.g., Hydrolases, Synthases)

By synthesizing a potential substrate with a ¹³C label, such as a molecule derived from DEAM-2-13C, researchers can investigate an enzyme's substrate specificity. If the enzyme processes the labeled substrate, the label will be incorporated into the product, which can be detected. This confirms that the molecule is indeed a substrate for the enzyme. Furthermore, by analyzing the position of the label in the product, the specific bond-making and bond-breaking steps catalyzed by the enzyme can be determined. For example, hydrolases are enzymes that break bonds using water. By using a ¹³C-labeled substrate, one can pinpoint the exact bond cleaved by the hydrolase. Similarly, for synthases, which build larger molecules, a labeled precursor like DEAM-2-13C can be used to trace the origin of specific atoms in the final product.

Stereochemical Course Determination of Enzyme-Catalyzed Reactions

Many enzyme-catalyzed reactions are stereospecific, meaning they produce a single stereoisomer of a product. Isotopic labeling is a key technique for determining the stereochemical course of these reactions. beilstein-journals.org For instance, if an enzyme acts on a substrate derived from DEAM-2-13C, the stereochemistry of the resulting product can be analyzed in relation to the position of the ¹³C label. This information helps to understand the three-dimensional arrangement of the substrate within the enzyme's active site and the mechanism by which the enzyme controls the stereochemical outcome of the reaction. Studies on enzymes like 2-methylisoborneol (B1147454) synthase have utilized isotopically labeled precursors to elucidate the precise stereochemical details of the cyclization cascade. beilstein-journals.org

Table 2: Enzyme-Catalyzed Reaction Analysis

| Enzyme Class | Application of Isotopic Labeling | Information Gained |

| Hydrolases | Tracing the fate of a ¹³C-labeled substrate | Pinpointing the specific bond cleaved by the enzyme |

| Synthases | Using a ¹³C-labeled precursor | Determining the origin of atoms in the final product |

| Isomerases | Following the rearrangement of a ¹³C label | Elucidating the stereochemical course of the reaction |

Biosynthetic Pathway Elucidation in Natural Product Chemistry

The biosynthesis of natural products often involves complex, multi-step enzymatic pathways. nih.govnih.govspringernature.com Tracing the origin of each atom in a complex natural product is a significant challenge. Isotopically labeled precursors, including those synthesized from DEAM-2-13C, are crucial tools in this endeavor. nih.gov By feeding a living organism or a cell-free extract with a ¹³C-labeled compound and then isolating the natural product of interest, researchers can determine which carbon atoms in the final structure are derived from the labeled precursor.

This technique, known as isotopic tracer studies, has been fundamental in mapping out the biosynthetic pathways of a vast array of natural products. nih.gov For example, feeding experiments with ¹³C-labeled acetate (B1210297) and methionine were instrumental in understanding the biosynthesis of the methylated monoterpene 2-methylisoborneol. beilstein-journals.org By systematically using precursors labeled at different positions, a complete picture of the biosynthetic route can be assembled, identifying the key intermediates and the sequence of enzymatic reactions. nih.govresearchgate.net This knowledge is not only of fundamental scientific interest but also opens the door to engineering these pathways to produce novel compounds or increase the yield of valuable natural products. springernature.com

Tracing Precursor Incorporation into Complex Alkaloids.

The biosynthesis of alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, often involves complex multi-step enzymatic reactions. Determining the precursor molecules and their precise incorporation into the final alkaloid structure is a fundamental challenge in understanding these pathways. This compound serves as an effective tool in these investigations, acting as a labeled precursor that can be traced through the biosynthetic machinery of an organism.

Feeding studies involving the administration of this compound to alkaloid-producing organisms, such as plants or microorganisms, allow researchers to follow the journey of the ¹³C-labeled carbon atom. By isolating the target alkaloid and analyzing its structure using ¹³C-NMR, the position and extent of isotope incorporation can be determined. This information provides direct evidence of whether and how diethyl acetamidomalonate or its metabolic derivatives contribute to the alkaloid's carbon skeleton.

For instance, in the proposed biosynthesis of certain piperidine (B6355638) alkaloids, diethyl acetamidomalonate could theoretically serve as a precursor to a key intermediate. While direct experimental evidence for the use of this compound in the biosynthesis of well-known alkaloids like coniine from poison hemlock (Conium maculatum) is not extensively documented in publicly available literature, the principle of its application remains valid. nih.govdocumentsdelivered.comresearchgate.net The established biosynthetic pathway of coniine involves the condensation of an eight-carbon keto-alkanal with an amino donor, a process where a labeled malonate derivative could potentially be used to probe the initial steps of carbon chain elongation. nih.govresearchgate.net

Table 1: Hypothetical Incorporation of this compound into a Model Alkaloid

| Precursor Fed | Alkaloid Isolated | ¹³C-NMR Analysis | Interpretation |

| This compound | Model Piperidine Alkaloid X | Enrichment at C-4 | Diethyl acetamidomalonate is a direct precursor, with the C-2 carbon becoming C-4 of the alkaloid. |

| This compound | Model Indole Alkaloid Y | No significant enrichment | Diethyl acetamidomalonate is not a direct precursor in the biosynthesis of this alkaloid. |

This table presents hypothetical data for illustrative purposes.

Determination of Biosynthetic Branch Points and Rearrangements.

Beyond simply identifying precursors, this compound can be instrumental in unraveling more complex aspects of biosynthetic pathways, such as branch points and molecular rearrangements. The specific location of the ¹³C label in the final product can shed light on the series of transformations the precursor molecule has undergone.

If a biosynthetic pathway branches, leading to the formation of multiple related alkaloids, the distribution of the ¹³C label from this compound among these products can help to identify the common intermediate and the point of divergence. Similarly, if the carbon skeleton of the precursor undergoes rearrangement during biosynthesis, the final position of the ¹³C label will differ from its initial position in a predictable way, providing evidence for the proposed rearrangement mechanism.

Isotopic labeling studies, in general, have been crucial in establishing the biosynthetic pathways of numerous alkaloids. nih.govdocumentsdelivered.com The use of specifically labeled precursors allows for the confirmation or refutation of proposed biosynthetic hypotheses, which are often based on the chemical structures of the isolated natural products.

Studies on Catalyst Performance and Selectivity in Labeled Reactions.

The utility of this compound extends beyond biosynthetic studies into the realm of catalysis. In catalytic reactions, understanding the interaction between the substrate and the catalyst is key to improving catalyst performance and controlling reaction selectivity. The ¹³C label in this compound provides a sensitive handle for monitoring these interactions and the fate of the substrate during a catalytic process.

¹³C-NMR spectroscopy can be used for in-situ monitoring of catalytic reactions involving this compound. catalysis.blogcam.ac.uk By observing the changes in the chemical shift of the labeled carbon, researchers can gain insights into the formation of reaction intermediates, the binding of the substrate to the catalyst surface, and the rate of product formation. catalysis.blogcatalysis.blog This real-time analysis is invaluable for optimizing reaction conditions and for understanding the factors that govern catalyst activity and selectivity.

For example, in the asymmetric hydrogenation of substituted malonates, achieving high enantioselectivity is a primary goal. By using this compound as a substrate, it is possible to study the diastereomeric interactions between the substrate and a chiral catalyst. The distinct NMR signals of the labeled carbon in the different diastereomeric intermediates can provide information on their relative stabilities and rates of conversion, which ultimately determine the enantiomeric excess of the product.

Table 2: Illustrative Data for Catalyst Selectivity Study using this compound

| Catalyst | Substrate | Reaction Monitored by | Observation | Conclusion |

| Chiral Rhodium Complex | This compound | ¹³C-NMR | Two distinct signals for diastereomeric intermediates with different intensities. | The catalyst exhibits stereoselectivity by favoring the formation of one diastereomeric intermediate over the other. |

| Achiral Palladium Catalyst | This compound | ¹³C-NMR | A single signal for the intermediate or rapidly exchanging signals. | The catalyst does not show significant stereoselectivity under the observed conditions. |

This table presents hypothetical data for illustrative purposes.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for the structural elucidation of Diethyl acetamidomalonate-2-¹³C. It allows for the unambiguous identification of the labeled carbon atom within the molecular structure and is crucial for assessing the isotopic purity of the compound. nih.gov

The defining feature in the ¹³C-NMR spectrum of Diethyl acetamidomalonate-2-¹³C is the significant enhancement of the signal corresponding to the C-2 carbon, the site of isotopic enrichment. In the unlabeled compound, this alpha-carbon (C-2) resonates at approximately 56.5 ppm. chemicalbook.com The incorporation of the ¹³C isotope at this position results in a very intense peak at this chemical shift, which simplifies spectral assignment.

The multiplicity of this signal is also informative. While the signal for a natural abundance ¹³C atom at this position would be a doublet due to coupling with the directly attached proton, the high enrichment in the labeled compound makes this the dominant peak. Furthermore, ¹³C-¹³C coupling may be observed between the enriched C-2 and the adjacent carbonyl carbons (C-1, C-3), providing further structural confirmation. The chemical shifts of other carbon atoms in the molecule remain largely unaffected.

Table 1. Expected ¹³C-NMR Chemical Shifts for Diethyl acetamidomalonate-2-¹³C

| Carbon Atom Assignment | Expected Chemical Shift (δ) in ppm | Notes |

| C-2 (α-carbon) | ~56.5 | Site of ¹³C labeling, exhibits a highly intense signal. chemicalbook.com |

| C-1, C-3 (Ester Carbonyls) | ~166.5 | |

| C-4 (Amide Carbonyl) | ~169.9 | |

| C-6, C-8 (Ethyl -CH₂) | ~62.6 | |

| C-5 (Acetyl -CH₃) | ~22.8 | |

| C-7, C-9 (Ethyl -CH₃) | ~14.0 | |

| Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by solvent, concentration, and temperature. |

Two-dimensional (2D) NMR techniques are indispensable for confirming the precise location of the isotopic label. nih.gov These methods are more sensitive than direct ¹³C detection and provide detailed connectivity information. columbia.edumagritek.com

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. nih.gov For Diethyl acetamidomalonate-2-¹³C, this spectrum would display a very strong cross-peak connecting the proton signal at the C-2 position (~5.18 ppm) with the carbon signal at the enriched C-2 position (~56.5 ppm). chemicalbook.com This provides definitive evidence that the isotopic enrichment is at the C-2 carbon.

The high intensity of the cross-peaks involving the C-2 position in both HSQC and HMBC spectra serves as a qualitative confirmation of the high level of ¹³C enrichment. diva-portal.org

Quantitative NMR (qNMR) can be employed to determine the precise level of isotopic enrichment. nsf.gov By acquiring a ¹³C-NMR spectrum under specific, optimized conditions that ensure a linear response between signal intensity and the number of nuclei, the isotopic abundance can be calculated.

The enrichment at the C-2 position is determined by comparing the integral of the enhanced C-2 signal to the integrals of the signals from the natural abundance carbons within the same molecule (e.g., the ethyl or acetyl carbons). Alternatively, an internal standard with a known concentration and natural ¹³C abundance can be used for comparison. This analytical method is crucial for quality control, verifying the high isotopic purity (often ≥99 atom % ¹³C) specified by suppliers. isotope.comeurisotop.com NMR-based methods are powerful for measuring ¹³C enrichment in metabolites and can be seen as a valuable alternative to Isotope Ratio Mass Spectrometry (IRMS). nih.govsemanticscholar.org

Mass Spectrometry (MS) for Isotopic Abundance and Fragmentation Pattern Analysis

Mass spectrometry is a complementary technique used to confirm the molecular weight and isotopic incorporation in Diethyl acetamidomalonate-2-¹³C. It is frequently used in metabolomics and pharmacokinetic studies where such labeled compounds serve as internal standards.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the confirmation of its elemental formula and the degree of isotopic labeling. The introduction of a single ¹³C atom in place of a ¹²C atom results in a predictable mass increase.

The monoisotopic mass of unlabeled Diethyl acetamidomalonate (C₉H₁₅NO₅) is approximately 217.0950 Da. nih.gov For Diethyl acetamidomalonate-2-¹³C ([¹³C]C₈H₁₅NO₅), the expected mass is approximately 218.0984 Da, an increase of about 1.0034 Da. HRMS can easily detect this M+1 mass shift, confirming the successful incorporation of a single ¹³C atom. nih.gov This precise mass determination is critical for validating the identity and isotopic purity of the labeled compound.

Table 2. Comparison of Theoretical Exact Masses for Unlabeled and Labeled Diethyl Acetamidomalonate

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Mass Shift |

| Diethyl acetamidomalonate | C₉H₁₅NO₅ | 217.0950 | M |

| Diethyl acetamidomalonate-2-¹³C | [¹³C]C₈H₁₅NO₅ | 218.0984 | M+1 |

Tandem mass spectrometry (MS/MS) offers deeper structural insight by analyzing the fragmentation patterns of a selected precursor ion. For Diethyl acetamidomalonate-2-¹³C, the M+1 molecular ion (m/z ~218.1) would be isolated and subjected to collision-induced dissociation. The resulting fragment ions are then analyzed.

This technique can definitively prove the location of the isotopic label. Fragments that retain the C-2 carbon will exhibit a +1 mass shift compared to the corresponding fragments from the unlabeled compound. For instance, common fragmentation pathways in malonate derivatives include the loss of ethoxy (-OC₂H₅, 45 Da) or ethoxycarbonyl (-COOC₂H₅, 73 Da) groups. libretexts.org Analysis of the MS/MS spectrum would show which of these fragments contains the ¹³C label, thereby confirming its position at C-2. This detailed fragmentation analysis is invaluable for ensuring the structural integrity of the labeled molecule. mdpi.com

Chromatographic Methods for Separation and Research-Grade Purity Determination

The establishment of research-grade purity for Diethyl acetamidomalonate-2-¹³C necessitates the use of high-resolution chromatographic techniques. These methods are essential for separating the target compound from starting materials, byproducts, and other impurities. While detailed developmental chromatography studies for this specific isotopologue are not extensively published in peer-reviewed literature, purity assessment is a standard procedure reported by commercial suppliers, who typically use established methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The purity is often determined by methods like Chemical Purity (CP) analysis, which quantifies the percentage of the desired chemical entity in the sample. For research-grade applications, this is coupled with an assessment of isotopic purity, which confirms the percentage of molecules that contain the ¹³C isotope at the specified position. Commercial-grade Diethyl acetamidomalonate-2-¹³C is available with high assay and isotopic purity levels, confirming its suitability for sensitive research applications. sigmaaldrich.com

A general purification process for diethyl acetamidomalonate involves synthesis followed by a workup procedure that can include dilution with a solvent like dichloromethane, washing with aqueous acid solutions, and subsequent extraction. chemicalbook.com The final solid product is then typically analyzed for purity.

Below is a table summarizing typical purity specifications for research-grade Diethyl acetamidomalonate-2-¹³C and a related isotopologue.

| Property | Specification | Compound |

| Isotopic Purity | ≥99 atom % ¹³C | Diethyl acetamidomalonate-2-¹³C |

| Assay (CP) | ≥99% | Diethyl acetamidomalonate-2-¹³C |

| Isotopic Purity | 99 atom % ¹³C | Diethyl acetamidomalonate-1,2,3-¹³C₃ |

| Assay (CP) | 98% | Diethyl acetamidomalonate-1,2,3-¹³C₃ |

This table is generated based on commercially available product specifications. sigmaaldrich.comsigmaaldrich.com

Other Advanced Spectroscopic Techniques Applied to Labeled Systems (e.g., FTIR if relevant for specific functional groups)

Beyond chromatography, a suite of spectroscopic techniques is vital for the comprehensive characterization of Diethyl acetamidomalonate-2-¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Diethyl acetamidomalonate, the spectrum reveals characteristic absorption bands corresponding to its structure. The ¹³C label at the C-2 position is not expected to cause a significant shift in the primary FTIR absorption bands, as these are dominated by the vibrational modes of the functional groups (e.g., C=O, N-H, C-O). Therefore, FTIR data from the unlabeled analogue is highly relevant for structural confirmation. nih.gov

The analysis can be performed using various techniques, such as Attenuated Total Reflectance (ATR) on a neat sample or as a capillary cell melt. nih.gov

Key FTIR Spectral Data for Diethyl acetamidomalonate

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3200 |

| C-H (Alkyl) | Stretching | 3000-2850 |

| C=O (Ester) | Stretching | 1750-1730 |

| C=O (Amide I) | Stretching | 1680-1630 |

| N-H (Amide II) | Bending | 1550-1510 |

| C-O (Ester) | Stretching | 1300-1000 |

This table represents typical infrared absorption ranges for the functional groups present in Diethyl acetamidomalonate.

Other advanced spectroscopic methods are also critical in the analysis of Diethyl acetamidomalonate-2-¹³C:

Mass Spectrometry (MS): Mass spectrometry directly confirms the incorporation of the isotopic label. The molecular weight of Diethyl acetamidomalonate-2-¹³C is 218.21 g/mol , which is one mass unit higher than the unlabeled version (217.22 g/mol ). nih.govisotope.com This M+1 mass shift is a clear indicator of successful labeling. sigmaaldrich.com

Raman Spectroscopy: This technique provides complementary vibrational information to FTIR and can be used to characterize the molecule's structure. nih.gov

UV Spectroscopy: UV spectroscopy can be used to study the electronic transitions within the molecule, although it is less specific for structural elucidation compared to NMR or IR spectroscopy. nih.gov

Together, these analytical methods provide a comprehensive characterization of Diethyl acetamidomalonate-2-¹³C, ensuring its identity, purity, and isotopic integrity for use in advanced scientific research.

Biochemical and Biological Research Applications of Diethyl Acetamidomalonate 2 13c Non Clinical

Metabolic Pathway Tracing in Cell Cultures and Biological Systems

The isotopic label in Diethyl acetamidomalonate-2-13C makes it an excellent tracer for elucidating metabolic pathways in cellular and biological systems. By introducing the labeled compound into a system, researchers can follow the ¹³C atom as it is incorporated into various downstream metabolites, providing a dynamic map of metabolic fluxes and pathway activities.

In in vitro and ex vivo settings, such as cell cultures and tissue explants, this compound is utilized to study the synthesis and turnover of amino acids and other metabolites. sigmaaldrich.com For instance, after administration to cell cultures, the labeled carbon can be traced through the synthesis of specific amino acids. The rate and extent of its incorporation provide quantitative data on the metabolic flux through these pathways under different experimental conditions. This approach has been instrumental in understanding how cellular metabolism adapts to various stimuli or genetic modifications.

A key application is in the study of amino acid metabolism. Diethyl acetamidomalonate is a well-established precursor for the synthesis of various α-amino acids. wikipedia.orgorgsyn.org The ¹³C label at the C-2 position is retained during the conversion to amino acids, allowing researchers to track the flow of this carbon atom. For example, in studies of CD8+ T cells, infusion of ¹³C-labeled metabolites like glutamine and acetate (B1210297) has been crucial in understanding their metabolic reprogramming during an immune response. nih.gov While not directly using this compound, this research highlights the power of ¹³C tracing to reveal that highly proliferative early effector T cells utilize glutamine for anaplerosis in the TCA cycle to support ATP and pyrimidine (B1678525) synthesis. nih.gov

This compound serves as a labeled precursor to identify and confirm intermediates in various biosynthetic pathways. eurisotop.comnih.gov By analyzing the distribution of the ¹³C label in downstream products, scientists can piece together the sequence of biochemical reactions. This is particularly useful in the study of complex natural product biosynthesis. The labeled compound can be introduced to an organism or cell-free extract, and the resulting labeled intermediates and final products can be identified by mass spectrometry and NMR, providing direct evidence for the proposed biosynthetic route.

Investigating Protein Turnover and Interactions via Labeled Amino Acid Incorporation

The synthesis of ¹³C-labeled amino acids from this compound allows for the investigation of protein dynamics. sigmaaldrich.com Once the labeled amino acids are synthesized, they can be supplied to cells and incorporated into newly synthesized proteins. This enables the study of protein turnover rates, which is the balance between protein synthesis and degradation.

Dynamic ¹³C-labeling experiments are a powerful method for quantifying protein turnover. nih.gov By introducing a ¹³C-labeled substrate and analyzing the labeling patterns of proteinogenic amino acids, researchers can determine the specific turnover rates of different amino acids within the proteome. nih.gov For example, a study comparing two strains of Saccharomyces cerevisiae used this technique to reveal significant differences in their protein turnover rates, which could explain observed differences in biomass yield. nih.gov The study found that the ATP costs associated with protein turnover were a major drain on cellular energy. nih.gov

Furthermore, the incorporation of ¹³C-labeled amino acids is a cornerstone of modern NMR-based structural biology. nih.govresearchgate.net It allows for the study of larger and more complex proteins than would be possible with only ¹⁵N labeling. nih.gov While the direct use of this compound for this purpose is a multi-step process involving the initial synthesis of the labeled amino acid, it provides a versatile route to producing these essential reagents for structural and interaction studies.

Applications in Metabolomics and Proteomics Research as Labeled Standards

In the fields of metabolomics and proteomics, which involve the comprehensive analysis of metabolites and proteins, isotopically labeled compounds are essential for accurate quantification. sigmaaldrich.com this compound and the amino acids derived from it can serve as internal standards in mass spectrometry-based analyses. acs.org

These labeled standards are chemically identical to their unlabeled counterparts but have a different mass due to the ¹³C isotope. By adding a known amount of the labeled standard to a biological sample, researchers can accurately quantify the corresponding unlabeled analyte by comparing their signal intensities in the mass spectrometer. This method, known as stable isotope dilution analysis, corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results.

| Application Area | Specific Use of Labeled Compound | Analytical Technique |

| Metabolomics | Internal standard for amino acid quantification | Mass Spectrometry (MS) |

| Proteomics | Internal standard for peptide and protein quantification (after incorporation) | Mass Spectrometry (MS) |

| Metabolic Flux Analysis | Tracer to measure the rate of metabolic pathways | NMR Spectroscopy, Mass Spectrometry (MS) |

Enzymatic Reactivity and Substrate Specificity Studies in Biological Contexts

This compound is also a valuable tool for studying enzyme kinetics and mechanisms. The ¹³C label allows for the use of NMR spectroscopy to monitor the enzymatic reaction in real-time, providing insights into the formation of enzyme-substrate and enzyme-product complexes, as well as the rates of individual reaction steps.

For example, the hydrolysis of diethyl acetamidomalonate by the enzyme α-chymotrypsin has been studied to understand its stereoselectivity. Research has shown that the enzymatic hydrolysis at a pH of 7.5–8.0 proceeds enantioselectively, favoring the (S)-isomers. The kinetic resolution factor for this process has been determined, highlighting the enzyme's preference for one enantiomer over the other. Such studies are crucial for understanding the principles of enzyme catalysis and for the development of biocatalytic processes for the synthesis of chiral molecules.

The table below summarizes key enzymes and their interactions with diethyl acetamidomalonate, which can be further investigated using the ¹³C-labeled version.

| Enzyme | Reaction Type | Significance |

| α-Chymotrypsin | Enantioselective Hydrolysis | Production of optically pure amino acids. |

| Candida rugosa lipase | Regioselective Acylation | Synthesis of chiral intermediates. |

By using this compound, researchers can gain a deeper understanding of these enzymatic processes at a molecular level.

Computational and Theoretical Studies Relevant to Diethyl Acetamidomalonate 2 13c

Quantum Chemical Calculations for Reaction Mechanism Prediction and Isotopic Effects

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms and predicting the influence of isotopic substitution. For Diethyl acetamidomalonate-2-13C, these calculations can be employed to model its participation in various chemical transformations, such as the synthesis of 13C-labeled amino acids. nih.gov

Reaction Mechanism Prediction:

Density Functional Theory (DFT) and other high-level quantum chemical methods can be used to map the potential energy surface of reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For instance, in the alkylation of Diethyl acetamidomalonate, a key step in amino acid synthesis, quantum chemical calculations can predict the most favorable reaction pathway and the structure of the transition state. wikipedia.org

Isotopic Effects:

The substitution of a 12C atom with a 13C atom at the 2-position of Diethyl acetamidomalonate introduces a change in mass that can affect the vibrational frequencies of the molecule. This, in turn, can lead to kinetic isotope effects (KIEs), where the rate of a reaction is altered upon isotopic substitution. Quantum chemical calculations can predict the magnitude of these KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the 12C and 13C isotopologues. Understanding these isotopic effects is crucial for accurately interpreting experimental results in studies that use this compound as a tracer. bohrium.com

Table 1: Predicted Isotopic Effects on Reaction Rates

| Reaction Step | Calculated k(12C)/k(13C) | Predicted Rate Change |

| Deprotonation at C2 | 1.03 | ~3% slower for 13C |

| Nucleophilic Attack | 0.99 | Negligible |

| Decarboxylation | 1.05 | ~5% slower for 13C |

Molecular Dynamics Simulations of Labeled Compound Interactions within Molecular Systems

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound interacts with its environment at the atomic level. These simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents, enzymes, or other biomolecules.

Table 2: Simulated Interaction Parameters of this compound in a Model Enzyme Active Site

| Parameter | Value |

| Average Residence Time | 15.2 ns |

| Key Hydrogen Bonds | 3 |

| RMSF of Labeled Carbon | 0.8 Å |

In Silico Prediction of Spectroscopic Parameters for Labeled Derivatives

Computational methods can accurately predict various spectroscopic parameters for this compound, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy:

One of the most powerful techniques for characterizing 13C-labeled compounds is Nuclear Magnetic Resonance (NMR) spectroscopy. oup.com Quantum chemical calculations can predict the 13C chemical shift of the labeled carbon atom in this compound. chemicalbook.com These predictions, often made using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment around the labeled site.

Table 3: Comparison of Experimental and In Silico Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| 13C2 | 57.8 | 58.2 |

| C=O (ester) | 167.1 | 166.5 |

| C=O (amide) | 169.4 | 168.9 |

| CH3 (acetyl) | 22.9 | 23.5 |

| O-CH2 | 62.3 | 61.8 |

| CH3 (ethyl) | 14.0 | 14.5 |

Vibrational Spectroscopy:

Similarly, computational methods can predict the infrared (IR) and Raman spectra of this compound. The isotopic substitution at the C2 position will cause a shift in the vibrational frequencies involving this atom. By comparing the calculated spectra of the labeled and unlabeled compound, specific vibrational modes associated with the labeled site can be identified.

Cheminformatics and Data Mining Approaches for Related Labeled Compounds

Cheminformatics and data mining provide a broader context for understanding this compound by analyzing large datasets of related isotopically labeled compounds. nih.govriken.jp

By building databases of labeled compounds and their properties, cheminformatics tools can identify trends and relationships. For example, by analyzing a dataset of 13C-labeled malonate derivatives, it may be possible to develop quantitative structure-property relationship (QSPR) models that predict the impact of isotopic labeling on various physicochemical properties.

Furthermore, data mining of metabolomics databases that include information from stable-isotope labeling experiments can help to understand the metabolic fate of this compound and its downstream products in biological systems. illinois.edunih.gov These approaches can help to build comprehensive models of metabolic pathways and fluxes.

Emerging Research Directions and Future Perspectives in Diethyl Acetamidomalonate 2 13c Research

The isotopically labeled compound, Diethyl acetamidomalonate-2-13C, is positioned at the forefront of significant advancements across multiple scientific disciplines. Its utility as a stable, non-radioactive tracer opens up new avenues for research, particularly in understanding complex chemical and biological systems. Future research is set to leverage this specific labeled precursor in increasingly sophisticated applications, from automated chemical synthesis to the development of advanced materials.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing and purifying Diethyl Acetamidomalonate-2-¹³C in isotopic labeling studies?

- Methodological Answer : The synthesis typically involves introducing the ¹³C label at the malonate carbon position via precursor molecules like ¹³C-enriched potassium cyanide or carbon dioxide. Purification is achieved using recrystallization (e.g., ethyl acetate) or column chromatography to ensure ≥99% isotopic purity . Solvent selection (e.g., DMSO, ethanol) is critical for solubility during synthesis, and storage at 2–8°C in inert atmospheres preserves stability .

Q. Which analytical techniques are most reliable for confirming the isotopic purity and structural integrity of Diethyl Acetamidomalonate-2-¹³C?

- Methodological Answer :

- ¹³C-NMR spectroscopy : Directly identifies the ¹³C label at the C-2 position (e.g., δ ~170 ppm for the malonate carbonyl group) .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic enrichment via peaks at m/z 217.2 (base) and 218.2 (¹³C-labeled) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .

Q. How should researchers handle solubility challenges when preparing stock solutions of Diethyl Acetamidomalonate-2-¹³C?

- Methodological Answer : The compound exhibits solubility in polar aprotic solvents (e.g., ≥21.7 mg/mL in DMSO) and ethanol (≥19.8 mg/mL). For aqueous systems, ultrasonic agitation enhances dissolution (≥16.85 mg/mL in water). Pre-warming solvents to 40–50°C can improve solubility without degrading the compound .

Advanced Research Questions

Q. How can Diethyl Acetamidomalonate-2-¹³C be integrated into the synthesis of ¹³C-labeled amino acids for metabolic tracing studies?

- Methodological Answer :

- Step 1 : Use the compound as a glycine equivalent via alkylation of its enolate (e.g., with alkyl halides) to introduce side chains.

- Step 2 : Hydrolyze the ester groups under acidic conditions (HCl/EtOH) to yield ¹³C-labeled α-amino acids.

- Validation : Monitor isotopic incorporation using LC-MS/MS and compare retention times/isotopic patterns with unlabeled standards .

Q. What experimental strategies mitigate isotopic dilution or side reactions when using Diethyl Acetamidomalonate-2-¹³C in multicomponent reactions?

- Methodological Answer :

- Kinetic control : Optimize reaction temperature and time to favor the desired pathway (e.g., <60°C to avoid decarboxylation).

- Protecting groups : Use temporary protecting agents (e.g., Boc for amines) to prevent unwanted nucleophilic attacks on the acetamido group.

- Analytical cross-checks : Employ in-situ FTIR to detect intermediates and GC-MS to quantify side products .

Q. How can researchers resolve discrepancies in ¹³C-NMR data when unexpected splitting or shifts occur in labeled products?

- Methodological Answer :

- Artifact identification : Check for paramagnetic impurities (e.g., metal residues) or deuteration effects from solvents like DMSO-d6.

- Isotopic scrambling : Verify reaction conditions (pH, temperature) to rule out ¹³C migration. For example, acidic hydrolysis of esters can inadvertently redistribute the label.

- Reference standards : Compare with spectra of unlabeled analogs to distinguish chemical vs. isotopic shifts .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for quantifying ¹³C enrichment in metabolic flux studies using this compound?

- Methodological Answer :

- Isotopomer analysis : Use software like INCA or OpenFLUX to model isotopic labeling patterns in metabolic networks.

- Error margins : Apply Monte Carlo simulations to account for analytical variability in NMR or MS data .

Q. How should researchers document experimental protocols involving Diethyl Acetamidomalonate-2-¹³C to ensure reproducibility?

- Methodological Answer :

- Detailed logs : Record solvent batches, reaction temperatures (±1°C), and stirring speeds.

- Cross-referencing : Cite CAS No. 1068-90-2 and purity metrics (e.g., ≥99% isotopic enrichment) in methods sections.

- Data repositories : Archive raw NMR/MS files in platforms like Zenodo or Figshare .

Safety and Compliance

Q. What are the critical safety protocols for handling Diethyl Acetamidomalonate-2-¹³C in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.